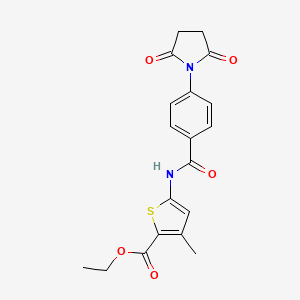

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-3-26-19(25)17-11(2)10-14(27-17)20-18(24)12-4-6-13(7-5-12)21-15(22)8-9-16(21)23/h4-7,10H,3,8-9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHZAJBCWPJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido intermediate.

Thiophene Ring Formation: The benzamido intermediate is then reacted with 3-methylthiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired thiophene ring structure.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, acetic acid, room temperature.

Reduction: LiAlH4, dry ether, reflux.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted amides or thiophenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate. The compound's ability to inhibit specific cancer cell lines has been investigated, particularly focusing on its mechanism of action involving the disruption of mitotic processes in cancer cells. For instance, related compounds have shown efficacy in targeting HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .

Drug Design and Development

The compound's structure makes it a candidate for further modification to enhance its pharmacological properties. The presence of the dioxopyrrolidine group allows for potential interactions with biological targets, making it suitable for designing inhibitors against various enzymes or receptors involved in disease pathways. The synthesis of derivatives could lead to compounds with improved potency and selectivity .

Organic Synthesis

Synthetic Intermediates

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical transformations, allowing chemists to create a wide range of derivatives that may exhibit novel biological activities or material properties .

Methodology Development

The compound's synthesis involves straightforward organic reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis or solvent-free reactions could be applied to improve the process, making it suitable for large-scale production .

Material Science

Photonic Applications

Given the electronic properties of thiophene derivatives, ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate may find applications in photonic devices. Its ability to absorb light and potentially convert it into electrical energy positions it as a candidate for organic photovoltaics or light-emitting diodes (LEDs) .

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into its use as a dopant or additive in polymer blends may yield materials with tailored characteristics for specific applications in coatings or electronic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By interacting with these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Key Research Findings

- Synthetic Challenges : The dihydroperimidin-yl analogs () exhibit moderate yields (35–55%), suggesting that the introduction of bulky or electron-deficient groups (e.g., dioxopyrrolidin) may require optimized reaction conditions .

- Physicochemical Properties : Melting points correlate with functional groups; ester derivatives generally have higher melting points than carboxylic acids due to reduced hydrogen bonding .

- Structural Flexibility : The benzamido-dioxopyrrolidin motif in the target compound offers a balance of electron withdrawal and hydrogen-bonding capacity, which could enhance interactions with biological targets compared to simpler acetamido or phenylacetamido derivatives .

Actividad Biológica

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C₁₉H₁₈N₂O₅S

- Molecular Weight : 378.42 g/mol

- CAS Number : 391867-84-8

Synthesis

The synthesis of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step reactions. The key steps include:

- Formation of the Thiophene Ring : Starting from thiophene-2-carboxylic acid.

- Introduction of the Benzamido Group : Utilizing appropriate amines and acyl chlorides.

- Incorporation of the Pyrrolidinyl Moiety : Using 2,5-dioxopyrrolidine as a building block.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate exhibit significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's structure suggests possible anticancer properties. In cell line studies, derivatives have been shown to inhibit cell proliferation in cancer models. For instance, compounds with similar structural motifs have demonstrated the ability to induce apoptosis in human cancer cells through caspase activation .

The biological activity of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate | Antimicrobial, Anticancer | Enzyme inhibition |

| Indole Derivatives | Antiviral, Anticancer | Receptor modulation |

| Isoxazole Derivatives | Immunosuppressive | Apoptosis induction |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that similar compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential immunomodulatory effects .

- Toxicity Assessments : Toxicity profiles were evaluated using various cell lines, revealing that certain derivatives exhibited low toxicity while maintaining biological activity .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds have shown increases in pro-apoptotic markers such as caspases and NF-kB in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.